(Z)-2-Decene-4,6,8-triyn-1-ol

Catalog No.
S13149216
CAS No.
6071-16-5
M.F
C10H8O
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-2-Decene-4,6,8-triyn-1-ol

CAS Number

6071-16-5

Product Name

(Z)-2-Decene-4,6,8-triyn-1-ol

IUPAC Name

(E)-dec-2-en-4,6,8-triyn-1-ol

Molecular Formula

C10H8O

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C10H8O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,10H2,1H3/b9-8+

InChI Key

JTVVPVMSFPTJLN-CMDGGOBGSA-N

Canonical SMILES

CC#CC#CC#CC=CCO

Isomeric SMILES

CC#CC#CC#C/C=C/CO

Description

(Z)-2-Decene-4,6,8-triyn-1-ol is an aliphatic alcohol.

(Z)-2-Decene-4,6,8-triyn-1-ol is an organic compound belonging to the class of fatty alcohols, characterized by its aliphatic structure which includes a long carbon chain and multiple triple bonds. Its chemical formula is C10H8O\text{C}_{10}\text{H}_{8}\text{O}, and it has a molecular weight of approximately 144.17 g/mol. The compound features a unique arrangement of functional groups, including three alkyne moieties and a hydroxyl group, which contribute to its reactivity and biological properties. The IUPAC name for this compound is (2E)-dec-2-en-4,6,8-triyn-1-ol, and it is recognized by its CAS Registry Number 6071-46-1 .

Due to its multiple unsaturated bonds. Notable reactions include:

  • Hydrogenation: The triple bonds can be hydrogenated to form alkenes or alkanes.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Nucleophilic Additions: The compound can undergo nucleophilic attack at the carbonyl carbon if oxidized, leading to various derivatives .

Research indicates that (Z)-2-Decene-4,6,8-triyn-1-ol exhibits significant biological activity. It has been shown to possess antioxidant properties, potentially due to its ability to scavenge free radicals. Additionally, studies have suggested that it may have antimicrobial effects against certain pathogens . Its structural features allow it to interact with biological membranes and influence cellular processes such as lipid peroxidation and cell signaling pathways .

Several methods exist for synthesizing (Z)-2-Decene-4,6,8-triyn-1-ol:

  • Alkyne Coupling Reactions: Utilizing coupling reactions of terminal alkynes with appropriate electrophiles can yield this compound.
  • Hydroboration-Oxidation: Starting from an appropriate alkene precursor, hydroboration followed by oxidation can introduce the hydroxyl group while maintaining the alkyne functionality.
  • Multi-step Synthesis: This involves the sequential addition of functional groups through various organic transformations such as alkylation and oxidation.

Each method can be optimized based on desired yields and purity levels .

(Z)-2-Decene-4,6,8-triyn-1-ol has several applications across different fields:

  • Cosmetics: Due to its fatty alcohol nature, it may be used as an emollient or emulsifier in cosmetic formulations.
  • Pharmaceuticals: Its biological activity makes it a candidate for drug development targeting oxidative stress-related diseases.
  • Agriculture: Potential use as a natural pesticide due to its antimicrobial properties .

Interaction studies involving (Z)-2-Decene-4,6,8-triyn-1-ol have focused on its effects on cellular processes. It has been observed to modulate lipid metabolism and influence signaling pathways related to inflammation and oxidative stress. These interactions suggest potential therapeutic roles in managing conditions like cancer and cardiovascular diseases .

Several compounds share structural similarities with (Z)-2-Decene-4,6,8-triyn-1-ol. Here are some notable examples:

Compound NameChemical FormulaUnique Features
(Z)-4-Decen-1-olC10H20OContains a single double bond; less reactive
2-OctyneC8H14Shorter carbon chain; lacks hydroxyl group
1-HexyneC6H10Shortest chain; only one alkyne functionality
1-OctyneC8H14Similar structure but lacks multiple unsaturations

The uniqueness of (Z)-2-Decene-4,6,8-triyn-1-ol lies in its triynol structure that combines multiple triple bonds with a hydroxyl group, enhancing its reactivity and potential biological activity compared to simpler analogs .

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

144.057514874 g/mol

Monoisotopic Mass

144.057514874 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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